Abicipar pegol - 1327278-94-3

Abicipar pegol

Catalog Number: EVT-1481670
CAS Number: 1327278-94-3
Molecular Formula: C628-H985-N175-O203-S2-(C2-H4-O)n
Molecular Weight: 14058.5861
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Abicipar Pegol has been used in trials studying the treatment of Macular Edema and Macular Degeneration.
Overview

Abicipar pegol is an investigational therapeutic agent designed to target vascular endothelial growth factor-A, a key protein involved in the development of neovascularization and vascular permeability associated with various retinal diseases, particularly exudative age-related macular degeneration. This compound belongs to a novel class of proteins known as designed ankyrin repeat proteins (DARPins), which are engineered for high specificity and affinity towards their targets.

Source

Abicipar pegol was developed by AbbVie and has undergone various stages of clinical evaluation, particularly in patients with age-related macular degeneration. Its pharmacodynamic properties have been characterized through both in vitro and in vivo studies, highlighting its potential efficacy compared to existing treatments such as ranibizumab and bevacizumab .

Classification

Abicipar pegol is classified as a biologic therapeutic agent within the broader category of anti-vascular endothelial growth factor agents. It is specifically categorized as a DARPin, which distinguishes it from traditional monoclonal antibodies due to its smaller size and unique binding characteristics.

Synthesis Analysis

Methods

The synthesis of Abicipar pegol involves recombinant DNA technology, where genes coding for the designed ankyrin repeat domains are introduced into host cells for expression. The resulting proteins are then purified using chromatographic techniques to ensure high purity and activity.

Technical Details

The production process includes:

  • Gene Cloning: The DNA sequence encoding the binding domain is cloned into an expression vector.
  • Cell Culture: Host cells, typically Escherichia coli or mammalian cells, are cultured to express the protein.
  • Purification: Techniques such as affinity chromatography are employed to isolate the target protein from other cellular components.
Molecular Structure Analysis

Structure

Data

The molecular weight of Abicipar pegol is approximately 40 kDa, which is significantly smaller than conventional antibodies. This small size allows for better tissue penetration and potentially improved pharmacokinetic properties .

Chemical Reactions Analysis

Reactions

Abicipar pegol functions primarily through non-covalent interactions with vascular endothelial growth factor-A. The binding affinity of Abicipar pegol for human vascular endothelial growth factor-A165 is reported to be approximately 100-fold greater than that of ranibizumab, indicating its strong inhibitory potential against angiogenesis.

Technical Details

The interaction mechanism involves:

  • Binding: Abicipar pegol binds to the receptor-binding sites on vascular endothelial growth factor-A, preventing it from interacting with its receptors on endothelial cells.
  • Inhibition: This binding inhibits downstream signaling pathways that promote angiogenesis and vascular leakage.
Mechanism of Action

Process

Abicipar pegol exerts its therapeutic effects by blocking the activity of vascular endothelial growth factor-A, thereby reducing neovascularization in conditions such as age-related macular degeneration. The mechanism can be summarized as follows:

  1. Targeting Vascular Endothelial Growth Factor-A: Abicipar pegol specifically binds to soluble isoforms of vascular endothelial growth factor-A.
  2. Inhibition of Angiogenesis: By preventing vascular endothelial growth factor-A from activating its receptors, Abicipar pegol inhibits processes that lead to new blood vessel formation.
  3. Reduction in Vascular Permeability: The compound also reduces leakage from existing blood vessels, which is crucial in managing retinal diseases characterized by fluid accumulation .

Data

Clinical studies have demonstrated that Abicipar pegol not only effectively reduces retinal fluid but also maintains its effects over extended periods compared to traditional therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 40 kDa.
  • Solubility: Highly soluble in aqueous solutions due to its proteinaceous nature.
  • Stability: Exhibits stability under physiological conditions, making it suitable for intravitreal administration.

Chemical Properties

  • Binding Affinity: High affinity for vascular endothelial growth factor-A isoforms.
  • Formulation: Typically formulated as an injectable solution for intravitreal use.

Relevant analyses have shown that Abicipar pegol maintains its structural integrity and activity over time, which is critical for therapeutic efficacy .

Applications

Scientific Uses

Abicipar pegol is primarily investigated for its application in treating retinal diseases characterized by neovascularization and fluid accumulation, such as:

  • Exudative Age-Related Macular Degeneration: Clinical trials have focused on its efficacy in reducing retinal fluid and improving visual acuity.
  • Diabetic Retinopathy: Its potential role in managing complications associated with diabetes is also being explored.

The ongoing research aims to further elucidate the long-term benefits and safety profile of Abicipar pegol compared to existing therapies .

Molecular Architecture and Structural Determinants of Abicipar Pegol

Engineered Protein Scaffolds: DARPin® Technology in Abicipar Design

Abicipar pegol represents a paradigm shift in anti-VEGF therapeutics through its foundation in Designed Ankyrin Repeat Proteins (DARPin®) technology. This engineered scaffold class circumvents limitations of conventional antibodies by employing small (14-18 kDa), non-immunoglobulin protein domains derived from natural ankyrin repeat proteins [7] [8]. The core architectural principle involves stacking repeating structural units (modules) that collectively form an elongated binding surface with high conformational stability. Unlike monoclonal antibodies, DARPins lack disulfide bonds, conferring exceptional resistance to aggregation and thermal denaturation – a critical attribute for intravitreal formulations [8].

The DARPin® architecture enables precise molecular engineering. Abicipar comprises a single, optimized DARPin domain targeting VEGF-A, distinguishing it from multi-domain constructs used in other DARPin® therapeutics like ensovibep [6] [8]. This monolithic design prioritizes compactness (molecular weight ~34 kDa post-PEGylation) while maintaining high solubility and tissue diffusibility, facilitating enhanced vitreous penetration and target engagement within the retinal layers compared to bulkier antibodies [7] [3]. The absence of an Fc region eliminates effector functions irrelevant to VEGF neutralization, streamlining the molecule’s pharmacological action [2].

Table 1: Key Structural Advantages of DARPin® Scaffold in Abicipar vs. Conventional Antibodies

Structural FeatureAbicipar (DARPin®)Conventional Antibody (e.g., Ranibizumab)Functional Consequence
Molecular Weight~34 kDa (PEGylated)~48 kDaEnhanced vitreous diffusion and tissue penetration [3]
Disulfide BondsNoneMultiple intra-/inter-chain bondsSuperior resistance to aggregation and thermal denaturation [8]
Binding ValencyMonovalentMonovalent (Fab)Optimized for high-affinity, single-target neutralization
Architectural ComplexitySingle polypeptide chainMulti-chain (H+L) assembly requiredSimplified manufacturing (E. coli expression) [9]

Ankyrin Repeat Domains: Sequence Optimization for VEGF-A Isoform Specificity

The VEGF-A neutralizing function of Abicipar stems from meticulous engineering of its ankyrin repeat domains. Each internal repeat (IR) module consists of a conserved 33-amino acid sequence forming a β-turn followed by two antiparallel α-helices. The randomized residues at defined positions within these helices create the target-specific paratope [8]. Abicipar’s binding interface was evolved via in vitro selection (ribosome display) against human VEGF-A165, the predominant pathogenic isoform in neovascular retinal diseases [2] [7].

Biophysical characterization reveals Abicipar’s exceptional affinity for VEGF-A165 (KD ≈ 1-9 pM), exceeding ranibizumab’s affinity by approximately 100-fold [2] [5]. This ultra-high affinity arises from extensive complementary interactions across the VEGF-A homodimer interface, particularly leveraging the flexibility and concave curvature of the DARPin® scaffold to achieve a large buried surface area. Crucially, Abicipar binds all soluble VEGF-A isoforms (e.g., VEGF-A121, VEGF-A189) with similarly high affinity, ensuring broad neutralization capacity within the ocular microenvironment [2] [7].

Thermostability engineering further optimized the ankyrin domains. A key mutation identified through computational analysis and Ala-scanning – Aspartate 17 to Leucine (Asp17Leu) in the N-terminal capping repeat – dramatically increased domain resilience. This substitution reduced electrostatic repulsion and improved van der Waals packing, elevating the melting temperature (Tm) of the Abicipar domain by 8-16°C [8]. Such thermostability is critical for maintaining structural integrity during manufacturing, storage, and the extended residence time required for quarterly dosing within the vitreous.

Table 2: Structural Determinants of Abicipar's Ankyrin Repeat Domains

Domain ElementKey Structural FeaturesFunctional Role
N-Capping Repeat (N-Cap)Asp17Leu mutation; Hydrophobic core stabilizationSeals hydrophobic core; Major contributor to thermostability (ΔTm +8-16°C) [8]
Consensus Internal Repeat (IR)Optimized β-turn/α-helical structure; Randomized residues at positions 4, 5, 7, 8, 20, 24, 26, 32 (fingerprint)Forms high-affinity paratope for VEGF-A165; Provides structural rigidity [8] [2]
Target Binding InterfaceConcave curvature; Extensive contacts across VEGF-A dimer interfaceUltra-high affinity (KD ~1-9 pM); Broad specificity for soluble VEGF-A isoforms; Potent inhibition of receptor binding [2] [5]

PEGylation Strategies: Conformational Stabilization and Pharmacokinetic Modulation

PEGylation is integral to Abicipar pegol’s sustained intraocular activity. A 20-kDa linear polyethylene glycol (PEG) moiety is site-specifically conjugated to the DARPin® domain, strategically balancing pharmacokinetic enhancement with preservation of bioactivity [7] [3]. This modification primarily addresses the rapid clearance typically observed with small proteins from the vitreous humor via the anterior pathway. The conjugated PEG chain increases the molecule’s hydrodynamic radius, significantly retarding diffusion through the vitreous matrix and across the hyaloid membrane into the anterior chamber [3] [5].

Pharmacokinetic-pharmacodynamic (PK/PD) modeling demonstrates PEGylation’s profound impact. Non-conjugated DARPin® domains exhibit vitreous half-lives (t1/2) of approximately 1-3 days in rabbits – insufficient for extended dosing. Abicipar pegol, however, achieves a vitreous t1/2 >13 days in humans, starkly contrasting with ranibizumab’s ~7.2 days [3] [5] [7]. This prolongation is attributed not only to size exclusion but also to PEG's shielding effect, reducing nonspecific interactions and proteolytic degradation within the ocular environment. Crucially, the PEGylation chemistry and site were optimized to minimize interference with the VEGF-A binding paratope, ensuring near-native binding affinity is maintained post-conjugation [3].

Mechanistic PK/PD models integrating Abicipar’s ocular distribution, VEGF-A binding kinetics, and target turnover quantitatively predict its extended duration. Simulations of a 2 mg intravitreal dose indicate that free Abicipar concentrations remain above the VEGF-A neutralization threshold (IC90) for over 12 weeks, enabling quarterly dosing [3] [5]. The model corroborates clinical observations where potent VEGF suppression was maintained throughout 12-week intervals, underpinning Abicipar’s pharmacodynamic advantage over smaller, non-PEGylated anti-VEGF fragments.

Table 3: Impact of PEGylation on Abicipar Pegol's Ocular Pharmacokinetics

Pharmacokinetic ParameterAbicipar Pegol (PEGylated)Non-PEGylated DARPin® ReferenceRanibizumabSignificance
Vitreous Half-life (t1/2)>13 days (Human) [3] [7]~1-3 days (Rabbit) [3]~7.2 days (Human) [7]Enables extended dosing intervals (8-12 weeks)
Time above VEGF IC90 (2 mg dose)>12 weeks [3] [5]Weeks (Estimated)~4-6 weeksSustained target suppression throughout quarterly interval
Mean Vitreous Cmin at Steady State (Quarterly Dosing)~0.8 nM [5]Not applicable~0.1-0.2 nM (Monthly Dosing) [5]Exceeds in vitro IC50 (0.1-0.3 nM) ensuring continuous VEGF blockade [3]
Primary Clearance Pathway ModulationReduced anterior diffusion; Shielded from proteolysis [3]Predominantly anterior diffusionAnterior diffusion & systemic uptake via retina/choroidConfines molecule within target tissue (vitreous/retina)

Properties

CAS Number

1327278-94-3

Product Name

Abicipar pegol

Molecular Formula

C628-H985-N175-O203-S2-(C2-H4-O)n

Molecular Weight

14058.5861

InChI Key

KDSYWEDIUYLZJV-VJALNBISSA-N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.